molecular formula C6H10ClF2N3 B2984906 [5-(Difluoromethyl)-1-methylpyrazol-3-yl]methanamine;hydrochloride CAS No. 2309454-12-2

[5-(Difluoromethyl)-1-methylpyrazol-3-yl]methanamine;hydrochloride

Cat. No.: B2984906
CAS No.: 2309454-12-2
M. Wt: 197.61
InChI Key: TWKSURZNZSMCJN-UHFFFAOYSA-N
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Description

[5-(Difluoromethyl)-1-methylpyrazol-3-yl]methanamine hydrochloride is a pyrazole-derived compound with a difluoromethyl substituent at the 5-position and a methyl group at the 1-position of the pyrazole ring. The methanamine group at the 3-position is protonated as a hydrochloride salt, enhancing its solubility and stability. Its molecular formula is C₆H₁₀ClF₂N₃, with a molecular weight of 197.62 g/mol (calculated from constituent atomic weights) . This compound belongs to a class of fluorinated heterocyclic amines, which are of interest in medicinal chemistry due to fluorine's ability to modulate bioavailability, metabolic stability, and target binding .

Properties

IUPAC Name

[5-(difluoromethyl)-1-methylpyrazol-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N3.ClH/c1-11-5(6(7)8)2-4(3-9)10-11;/h2,6H,3,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKSURZNZSMCJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[5-(Difluoromethyl)-1-methylpyrazol-3-yl]methanamine;hydrochloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of a difluoromethyl group enhances its lipophilicity and potential membrane permeability, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with a difluoromethyl substitution at the 5-position and a methanamine side chain. This unique structural configuration is believed to influence its biological interactions.

Property Details
IUPAC Name This compound
Molecular Formula C6H10ClF2N3
Molecular Weight 201.61 g/mol
Solubility Soluble in water due to hydrochloride form

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, impacting metabolic pathways.
  • Receptor Interaction : It could bind to specific receptors, modulating their activity and influencing cellular signaling.
  • Antimicrobial Activity : Similar pyrazole derivatives have shown significant antimicrobial effects, suggesting potential in treating infections.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Pyrazole derivatives are known for their ability to inhibit bacterial growth. Studies have shown that compounds with similar structures exhibit notable antifungal and antibacterial activities .
  • Anti-inflammatory Effects : Some pyrazole compounds have demonstrated anti-inflammatory properties, potentially useful in treating conditions like arthritis.
  • Cytotoxic Effects : Preliminary studies suggest that this compound may possess cytotoxicity against certain cancer cell lines, indicating its potential as an anticancer agent .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, providing insights into the potential applications of this compound:

  • Antifungal Activity Study :
    • A study investigated the antifungal properties of synthesized pyrazole carboxamides, revealing significant activity against various fungal strains. The structure-activity relationship indicated that modifications at specific positions could enhance efficacy .
  • Cytotoxicity Assessment :
    • Research on related pyrazole compounds showed cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231). The findings suggested that the incorporation of halogen substituents could enhance the anticancer properties of these compounds.
  • Mechanistic Insights :
    • A study focusing on the mechanism of action for similar pyrazoles indicated that these compounds might induce apoptosis in cancer cells through specific signaling pathways, highlighting their therapeutic potential .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s structural analogs differ in substituent type, position, and heterocyclic core. Key comparisons include:

a) Pyrazole Isomers and Substituent Position
  • [5-(Difluoromethyl)-1-methylpyrazol-4-yl]methanamine Hydrochloride (): Molecular Formula: C₆H₁₀ClF₂N₃ (identical to the target compound). Key Difference: The methanamine group is at the 4-position of the pyrazole ring instead of the 3-position.
b) Fluorinated Substituents
  • [5-(Trifluoromethyl)-1H-pyrazol-3-amine] ():
    • Molecular Formula : C₄H₄F₃N₃.
    • Key Difference : A trifluoromethyl (-CF₃) group replaces the difluoromethyl (-CHF₂) group. The -CF₃ group is more electron-withdrawing and sterically bulky, which may enhance metabolic stability but reduce conformational flexibility compared to -CHF₂ .
c) Heterocyclic Core Variations
  • [5-(3-Methoxyphenyl)isoxazol-3-yl]methanamine Hydrochloride (): Molecular Formula: C₁₁H₁₃ClN₂O₂. Key Difference: An isoxazole core replaces pyrazole. The 3-methoxyphenyl substituent adds aromatic bulk, which could influence π-π stacking interactions in biological targets.
d) Halogen-Substituted Pyridines
  • [(3-Chloro-5-fluoropyridin-2-yl)methanamine Hydrochloride] ():
    • Molecular Formula : C₆H₅Cl₂FN.
    • Key Difference : A pyridine ring replaces pyrazole, with chlorine and fluorine substituents. Pyridine’s basicity and electronic profile differ significantly from pyrazole, affecting interactions with acidic or hydrophobic binding pockets.

Physicochemical Properties

Compound Molecular Weight (g/mol) Core Structure Key Substituents Solubility (Inferred)
Target Compound 197.62 Pyrazole -CHF₂ (5), -CH₃ (1) High (HCl salt)
[5-(Trifluoromethyl)-1H-pyrazol-3-amine] 167.09 Pyrazole -CF₃ (5) Moderate
[5-(3-Methoxyphenyl)isoxazol-3-yl]methanamine HCl 240.69 Isoxazole -OCH₃ (aryl) High (HCl salt)
[(3-Chloro-5-fluoropyridin-2-yl)methanamine HCl] 192.02 Pyridine -Cl (3), -F (5) Moderate

Notes:

  • Hydrochloride salts (target compound, ) generally exhibit improved aqueous solubility compared to free bases.
  • Fluorine substituents (-CHF₂, -CF₃) enhance lipid solubility and metabolic resistance, but -CF₃ may reduce bioavailability due to steric hindrance .

Q & A

Basic Research Questions

Q. What are the recommended handling precautions and storage conditions for [5-(Difluoromethyl)-1-methylpyrazol-3-yl]methanamine hydrochloride in laboratory settings?

  • Methodological Answer :

  • Handling Precautions : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood with adequate ventilation. In case of skin contact, rinse immediately with water for 15 minutes and seek medical advice if irritation persists .
  • Storage : Store in a tightly sealed glass container at 2–8°C in a dark, dry environment to prevent hydrolysis or photodegradation. Separate from oxidizing agents and strong acids .

Q. What analytical techniques are suitable for assessing the purity and structural integrity of [5-(Difluoromethyl)-1-methylpyrazol-3-yl]methanamine hydrochloride?

  • Methodological Answer :

  • HPLC : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to quantify purity. Monitor at 254 nm for pyrazole ring absorption .
  • TLC : Use silica gel plates with a chloroform/methanol (9:1) solvent system. Visualize under UV light (254 nm) or via ninhydrin staining for primary amine detection .

Q. How can researchers safely scale up the synthesis of this compound while minimizing hazards?

  • Methodological Answer :

  • Conduct small-scale pilot reactions to optimize conditions (e.g., temperature, solvent ratio). Use inert gas (N₂/Ar) purging for moisture-sensitive steps. Implement continuous monitoring (e.g., in-situ FTIR) to track reaction progress and avoid exothermic events .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported safety data (e.g., conflicting GHS classifications)?

  • Methodological Answer :

  • Cross-reference safety data with primary sources (e.g., NITE Japan for GHS classifications) and validate via experimental testing. For example, perform acute toxicity assays (OECD Guideline 423) to clarify discrepancies in hazard labels .

Q. How can the synthetic route be optimized to improve yield and reduce byproducts?

  • Methodological Answer :

  • Intermediate Purification : Use hydrazonoyl chloride intermediates (e.g., from ) with selective crystallization in ethanol/water to isolate key precursors.
  • Catalysis : Explore Pd-catalyzed coupling for pyrazole functionalization, leveraging microwave-assisted synthesis to reduce reaction time .

Q. What mechanistic insights support the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Perform DFT calculations to map electronic effects of difluoromethyl and methyl groups on pyrazole ring reactivity. Correlate with SAR studies using analogs (e.g., triazolothiadiazine derivatives in ) to identify pharmacophoric motifs .

Q. How can stability under physiological conditions be evaluated for preclinical studies?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via LC-MS.
  • Thermal Stability : Use DSC/TGA to determine decomposition temperatures and identify excipients (e.g., cyclodextrins) for formulation stability .

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